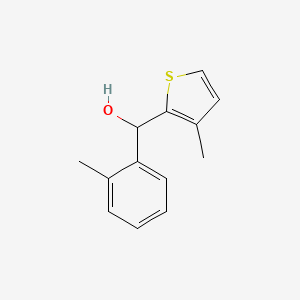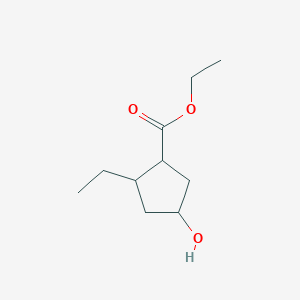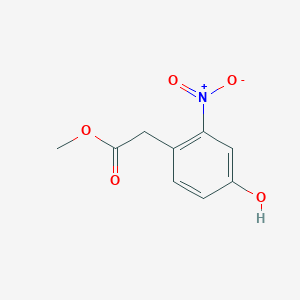
(S)-2-(4-Nitrobenzyl)-diethylenetriamine penta-t-butyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-Nitrobenzyl)-diethylenetriamine penta-t-butyl acetate is a complex organic compound characterized by its multiple tert-butyl and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-{bis[2-(tert-butoxy)-2-oxoethyl]amino}-3-(4-nitrophenyl)propyl)(2-{bis[2-(tert-butoxy)-2-oxoethyl]amino}ethyl)amino]acetate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common reagents used in these reactions include tert-butyl esters, nitrophenyl derivatives, and various amines. Reaction conditions often involve the use of organic solvents such as toluene or tetrahydrofuran, and catalysts like boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-Nitrobenzyl)-diethylenetriamine penta-t-butyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-Nitrobenzyl)-diethylenetriamine penta-t-butyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(2-{bis[2-(tert-butoxy)-2-oxoethyl]amino}-3-(4-nitrophenyl)propyl)(2-{bis[2-(tert-butoxy)-2-oxoethyl]amino}ethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of target proteins and influence cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
- Bis(tert-butyldimethylsilyl) 2-[(tert-butyldimethylsilyl)amino]ethylphosphonate
Uniqueness
(S)-2-(4-Nitrobenzyl)-diethylenetriamine penta-t-butyl acetate is unique due to its combination of tert-butyl and nitrophenyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C41H68N4O12 |
|---|---|
Molekulargewicht |
809.0 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-nitrophenyl)propyl]amino]acetate |
InChI |
InChI=1S/C41H68N4O12/c1-37(2,3)53-32(46)24-42(20-21-43(25-33(47)54-38(4,5)6)26-34(48)55-39(7,8)9)23-31(22-29-16-18-30(19-17-29)45(51)52)44(27-35(49)56-40(10,11)12)28-36(50)57-41(13,14)15/h16-19,31H,20-28H2,1-15H3 |
InChI-Schlüssel |
OWLFSKSWRVPZBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


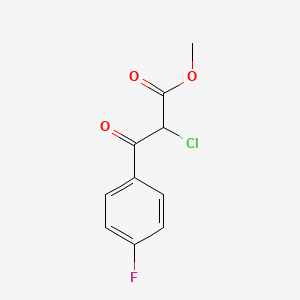
![4-(1-isopropyl-1H-pyrrolo[3,2-b]pyridin-6-yl)picolinic acid](/img/structure/B8328115.png)

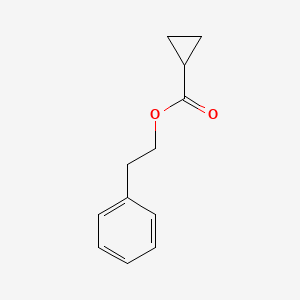

![N-(2-(2-Aminothiazol-5-yl)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B8328151.png)

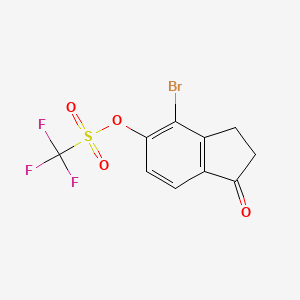
![7-Allylamino-6-hydroxymethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8328172.png)


